alpha-Methylstyrene

Description

Overview of α-MS as a Chemical Compound for Advanced Studies

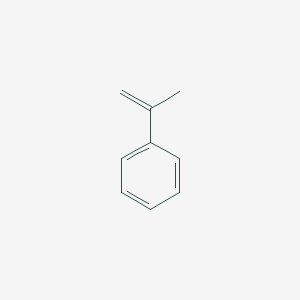

Alpha-methylstyrene is a versatile monomer that serves as a critical building block in the synthesis of a wide array of polymeric materials. Its chemical structure, featuring a phenyl group and a methyl group attached to the same unsaturated carbon, leads to steric hindrance that influences its polymerization behavior. A key characteristic of α-MS is its low ceiling temperature of approximately 61-65°C, above which depolymerization becomes significant. wikipedia.orgacs.org This property is a focal point of academic investigation, as it allows for the synthesis of polymers with controlled molecular weights and enables reversible polymerization processes. cdnsciencepub.com

The compound is primarily produced as a byproduct of the cumene (B47948) process, an industrial method for synthesizing phenol (B47542) and acetone (B3395972). wikipedia.orgdomochemicals.comqyresearch.com This co-production makes α-MS a readily available and economically viable monomer for research and commercial applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₀ |

| Molar Mass | 118.179 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.91 g/cm³ |

| Melting Point | -24 °C |

| Boiling Point | 165 to 169 °C |

| Solubility in Water | Insoluble |

| Ceiling Temperature | ~61-65 °C |

| Data sourced from multiple references. wikipedia.orgacs.org |

Historical Context of α-MS Research

The study of α-methylstyrene polymerization dates back several decades, with early research focusing on understanding its unique polymerization kinetics. wmich.edu The concept of "living polymerization," where the polymer chains continue to grow as long as monomer is available, was significantly advanced through studies involving α-MS. cdnsciencepub.com Researchers in the mid-20th century explored various initiation methods, including cationic and anionic polymerization, to control the synthesis of poly(α-methylstyrene) (PAMS). cdnsciencepub.comacs.org These foundational studies laid the groundwork for the development of well-defined polymers with specific architectures. The heat of polymerization of α-MS has also been a subject of extensive study for many years. wmich.edu

Significance of α-MS in Polymer Science and Chemical Engineering

The importance of α-MS in polymer science stems from its ability to modify the properties of other polymers through copolymerization. When copolymerized with monomers like styrene (B11656) or butyl acrylate, α-MS can enhance the thermal stability, heat distortion temperature, and impact resistance of the resulting plastic. researchgate.nettandfonline.com For instance, the incorporation of α-MS into styrene-based polymers can increase their glass transition temperature.

In chemical engineering, α-MS is recognized for its role as a chain terminator or modifier in polymerization processes. siigroup.com Its presence can control the molecular weight of polymers, a critical parameter for tailoring the final properties of the material. acs.org The dimerization of α-MS is another area of interest, leading to the production of specialty chemicals. researchgate.net

Emerging Research Frontiers for α-MS

Current research on α-MS is expanding into new and exciting areas. One emerging frontier is the development of sustainable and environmentally friendly production processes. datainsightsmarket.com There is also a growing focus on creating high-performance polymers based on α-MS for specialized applications, including in the medical field. datainsightsmarket.com

Furthermore, advanced analytical techniques are being employed to gain a deeper understanding of the sequence distribution in α-MS copolymers. acs.org This level of control at the molecular level opens up possibilities for designing materials with highly specific and predictable properties. The use of novel catalysts, such as solid ecological catalysts, for the polymerization of α-MS is also an active area of investigation, aiming for more efficient and environmentally benign synthesis routes. researchgate.netorientjchem.orgresearchgate.net Researchers are also exploring the synthesis of block copolymers containing α-methylstyrene for potential use in biomedical applications. researchgate.net Other research has focused on the oxidative cleavage of α-methylstyrene to produce other valuable chemicals. frontiersin.org

Detailed Research Findings

Copolymerization Studies

Extensive research has been conducted on the copolymerization of α-MS with various monomers. For example, studies on the copolymerization of α-MS and styrene have shown that the composition of the resulting copolymer can be controlled by adjusting the reaction temperature and monomer feed ratio. researchgate.net It has been observed that while styrene is more reactive, a significant amount of α-MS can be incorporated into the copolymer chain. researchgate.net

Table 2: Research on α-Methylstyrene Copolymerization

| Co-monomer | Polymerization Method | Key Findings |

| Styrene | Free-radical polymerization | The molecular weight of the copolymer increases almost linearly with conversion below 75°C. researchgate.net |

| Styrene | Catalytic chain transfer | The addition of a small amount of α-MS significantly increases the chain transfer constant. acs.orguq.edu.au |

| Isobutyl vinyl ether | Cationic polymerization | The addition of isobutyl vinyl ether reduces the yield and molecular weight of the copolymer compared to the homopolymerization of α-MS. tandfonline.com |

| Butyl acrylate | Bulk and solution copolymerization | The kinetics of the system are influenced by feed composition, solvent, and the presence of a chain transfer agent. tandfonline.com |

| Methyl methacrylate | Cationic copolymerization | Block copolymers can be synthesized using a solid catalyst, with the yield depending on the amount of catalyst and reaction time. researchgate.net |

Polymerization Mechanisms and Control

The polymerization of α-MS can be initiated through various mechanisms, including cationic, anionic, and free-radical pathways. Anionic polymerization, in particular, has been shown to be a powerful method for producing poly(α-methylstyrene) with a narrow molecular weight distribution. researchgate.net The use of initiators like tin (IV) chloride in cationic polymerization has been investigated as a way to simplify the process by allowing polymerization to proceed without prior purification of the monomer. google.com

Recent studies have explored the use of novel catalysts to achieve better control over the polymerization process. For instance, the use of a half-sandwich scandium initiator system has enabled the synthesis of high molecular weight isobutylene-α-methylstyrene copolymers under mild conditions. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9 | |

| Record name | Benzene, (1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17112-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(α-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29858-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025661 | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor. | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1). | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid ... | |

CAS No. |

98-83-9, 25014-31-7 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46R9753IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene, alpha-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WL4D7164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Alpha Methylstyrene and Its Derivatives

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the production of alpha-methylstyrene, which is most commonly synthesized via the dehydrogenation of cumene (B47948). Another significant route is the dehydration of cumyl alcohol, a co-product in the cumene-based synthesis of phenol (B47542) and acetone (B3395972). Catalytic methods are central to optimizing these transformations.

Homogeneous catalysis for the synthesis of this compound is predominantly associated with the acid-catalyzed decomposition of cumene hydroperoxide, a key step in the widely used cumene process for the co-production of phenol and acetone. In this process, cumene is first oxidized to cumene hydroperoxide, which is then cleaved in the presence of a strong mineral acid, typically sulfuric acid, to yield phenol and acetone. environmentalgenome.org this compound is generated as a principal byproduct through the dehydration of dimethylbenzyl alcohol (DMBA), which is formed as a side product during the initial oxidation step. epo.org

Oxidation of Cumene: Cumene + O₂ → Cumene Hydroperoxide (major) + Dimethylbenzyl alcohol (minor)

Acid-Catalyzed Cleavage: Cumene Hydroperoxide → Phenol + Acetone

Acid-Catalyzed Dehydration: Dimethylbenzyl alcohol → this compound + H₂O

The use of strong mineral acids like sulfuric acid in homogeneous systems presents challenges related to catalyst separation, corrosion, and waste disposal. Research in this area focuses on developing more benign and recyclable catalytic systems.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction products, potential for regeneration and reuse, and often milder reaction conditions. Various solid catalysts have been explored for the synthesis of this compound and its derivatives.

Maghnite clays (B1170129), a type of montmorillonite (B579905) clay found in Algeria, have demonstrated significant catalytic activity in the cationic polymerization of this compound to produce poly(this compound) and its copolymers. researchgate.netbcrec.id These clays can be activated through treatment with acids (Maghnite-H+) or exchanged with cations like sodium (Maghnite-Na+). semanticscholar.orgresearchgate.net

The cationic polymerization of this compound initiated by Maghnite-H+ is believed to proceed via the addition of a proton from the clay to the monomer, generating a carbocation that propagates the polymer chain. researchgate.net The catalytic performance of Maghnite clays is influenced by several factors, including the type of activation, the amount of catalyst, reaction temperature, and the solvent used.

Studies on the cationic polymerization of this compound using Maghnite-Na+ have shown that the polymer yield increases with the amount of catalyst and reaction time. semanticscholar.org The molecular weight of the resulting polymer, however, tends to decrease with an increasing amount of catalyst. semanticscholar.org

Effect of Maghnite-Na+ Amount on AMS Polymerization

| Maghnite-Na+ (% w/w) | Polymer Yield (%) | Viscosity Average Molecular Weight (Mv) |

|---|---|---|

| 5.0 | 50 | 18500 |

| 7.5 | 62 | 17000 |

| 10.0 | 68 | 16000 |

| 15.0 | 75 | 14500 |

| 20.0 | 80 | 13000 |

Data showing the effect of the weight percentage of Maghnite-Na+ catalyst on the yield and molecular weight of poly(this compound) in bulk polymerization at 0°C for 6 hours. semanticscholar.org

Palladium-based catalysts, particularly palladium supported on alumina (B75360) (Pd/Al₂O₃), are highly effective for the hydrogenation of this compound to cumene. researchgate.netaidic.it This reaction is essentially the reverse of the synthesis of this compound from cumene. The high efficiency and selectivity of Pd/Al₂O₃ catalysts in this hydrogenation highlight their role in controlling the equilibrium between these two compounds. matthey.com

The hydrogenation is typically carried out in a fixed-bed reactor under mild conditions of temperature and pressure. matthey.comgoogle.com Kinetic studies of this reaction are crucial for optimizing reactor design and performance in industrial settings where the recycling of this compound back to cumene is desired. aidic.it The reaction is generally considered to be first-order with respect to hydrogen concentration and zero-order with respect to this compound concentration under many process conditions. researchgate.net

Kinetic Parameters for AMS Hydrogenation over Pd/Al₂O₃

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (AMS) | 0 | 0.5-100 wt% AMS |

| Reaction Order (H₂) | ~1 | 0.1-0.6 MPa |

| Activation Energy (Ea) | 38.7 ± 1.5 kJ/mol | 273-320 K |

Intrinsic kinetic parameters for the hydrogenation of this compound to cumene over a Pd/Al₂O₃ catalyst under anhydrous conditions.

While primarily used for hydrogenation, palladium complexes have also been investigated for the synthesis of this compound derivatives. For instance, a novel dinuclear complex containing both ruthenium and palladium has been shown to effectively catalyze the selective dimerization of this compound.

Ruthenium and cobalt porphyrin complexes have emerged as versatile homogeneous catalysts for the synthesis of various derivatives of this compound, particularly in aziridination reactions. worldscientific.comunimi.itresearchgate.net These catalysts facilitate the transfer of a nitrene group from an organic azide (B81097) to the double bond of this compound, yielding N-aryl aziridines. worldscientific.comunimi.it

The efficiency of these metal-porphyrin catalysts can be influenced by the substituents on the porphyrin ring and the reaction conditions, such as batch versus continuous flow processes. worldscientific.comunimi.it Ruthenium-based catalysts have generally shown higher yields in traditional batch processes, while cobalt-based porphyrins have demonstrated better activities and shorter reaction times when employed in a continuous flow system. unimi.it

Catalytic Performance of Ru and Co Porphyrins in Aziridination of AMS

| Catalyst | Reaction Type | Yield of N-aryl aziridine (B145994) (%) | Reaction Time |

|---|---|---|---|

| Ru(TPP)(CO) | Batch | Up to 98% | Variable |

| Co(TPP) | Batch | Up to 56% | Variable |

| Co(TMOP) | Flow | 73% | 30 min residence time |

| Co(OEP) | Flow | 48% | 30 min residence time |

Comparison of yields for the aziridination of this compound using different ruthenium and cobalt porphyrin catalysts under batch and continuous flow conditions. unimi.it

Acidic ion-exchange resins and various acid-treated clays serve as effective solid acid catalysts for the synthesis of this compound derivatives, such as dimers and oligomers. acs.orgscilit.comgoogle.com These materials provide Brønsted acid sites that can initiate the dimerization or oligomerization of this compound through a cationic mechanism.

The use of these solid acids offers advantages in terms of catalyst handling and product purification compared to homogeneous acid catalysts. acs.org The selectivity towards specific dimers (linear vs. cyclic) can be influenced by the porous structure of the heterogeneous catalyst. semanticscholar.org For example, in the dimerization of this compound, the use of certain acidic clays can favor the formation of unsaturated dimers. google.com

Furthermore, acidic clays like Montmorillonite KSF have been demonstrated to be effective and reusable catalysts for the dehydration of alcohols to form alkenes, a reaction pathway directly applicable to the synthesis of this compound from cumyl alcohol. beyondbenign.org This greener approach avoids the use of corrosive mineral acids like sulfuric or phosphoric acid. beyondbenign.org

Heterogeneous Catalysis

Sulfated Zirconia Catalysis

Sulfated zirconia (SZ) has emerged as a highly effective solid acid catalyst for a variety of organic transformations, including reactions pertinent to the synthesis of this compound. Its strong acidic properties, high thermal stability, and resistance to deactivation make it an attractive alternative to traditional liquid acid catalysts. researchgate.net The primary route to α-MS synthesis where sulfated zirconia shows significant potential is the dehydration of cumyl alcohol (2-phenyl-2-propanol).

The superacidity of sulfated zirconia arises from the interaction between the zirconia support and sulfate (B86663) groups, which generates both Brønsted and Lewis acid sites. researchgate.net These strong acid sites are crucial for facilitating the dehydration of tertiary alcohols like cumyl alcohol. The mechanism involves the protonation of the hydroxyl group by a Brønsted acid site, followed by the elimination of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from the methyl group yields the desired this compound.

Research on the dehydration of other alcohols using sulfated zirconia provides a strong basis for its application in α-MS synthesis. For instance, sulfated zirconia has been shown to be a highly active and selective catalyst for the dehydration of methanol (B129727) to dimethyl ether. researchgate.net The catalyst's performance is influenced by factors such as sulfur loading, calcination temperature, and the crystalline phase of the zirconia. researchgate.netresearchgate.net Optimal preparation conditions lead to a high density of strong acid sites, which in turn enhances the catalytic activity for dehydration reactions. researchgate.net

While direct performance data for cumyl alcohol dehydration to α-MS over sulfated zirconia is not extensively reported in the provided search results, the Prins cyclization of styrene (B11656) with formaldehyde, another acid-catalyzed reaction, has been successfully carried out using sulfated zirconia, demonstrating its efficacy in activating molecules at the benzylic position. researchgate.net

Table 1: Representative Catalytic Performance of Sulfated Zirconia in Acid-Catalyzed Reactions

| Reaction | Substrate | Product | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Prins Cyclization | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | Sulfated Zirconia (2N H₂SO₄) | 100 | ~100 | 93 | researchgate.net |

| Methanol Dehydration | Methanol | Dimethyl Ether | 10% SO₄²⁻/ZrO₂ | 230 | 83 | 100 | researchgate.net |

This table presents data from related acid-catalyzed reactions to illustrate the potential effectiveness of sulfated zirconia in the synthesis of this compound.

Metal-Organic Frameworks (MOFs) in α-MS Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for various catalytic applications. espublisher.comnih.gov While specific studies on the direct synthesis of this compound using MOFs are not prevalent in the provided search results, their successful application in related styrene chemistry suggests their potential.

The synthesis of α-MS can be envisioned through two primary routes where MOFs could serve as catalysts: the dehydration of cumyl alcohol and the dehydrogenation of cumene. The acidic or basic properties of MOFs can be tailored by judicious selection of the metal centers and organic linkers, or through post-synthetic modification. nih.gov For the dehydration of cumyl alcohol, MOFs with strong Lewis or Brønsted acid sites would be required.

MOFs have been extensively studied as catalysts for the oxidation of styrene to produce valuable chemicals like benzaldehyde (B42025) and styrene oxide. mdpi.com For example, metal salen complexes encapsulated within MOFs have shown good activity and selectivity in styrene oxidation. mdpi.com This demonstrates the ability of MOFs to host active catalytic sites and facilitate reactions involving the styrene backbone. Bimetallic MOFs have also been investigated for styrene oxidation, where a synergistic effect between the two metals can enhance catalytic performance.

The application of MOF-derived materials, such as sulfated zirconia nanosheets derived from Zr-based MOFs, also presents a novel approach. This method allows for the creation of catalysts with unique morphologies and potentially enhanced catalytic properties. The synthesis of these materials involves the thermal decomposition of a MOF precursor, resulting in a highly porous metal oxide with desired catalytic functionalities.

Table 2: Examples of MOF-Catalyzed Reactions on Styrene

| Reaction | Catalyst | Substrate | Major Product(s) | Reference |

| Oxidation | Metal Salen@NH₂-MIL-101(Cr) | Styrene | Styrene oxide, Phenylacetaldehyde | mdpi.com |

| Oxidation | Bimetallic Cuₓ-Coᵧ-MOF | Styrene | Styrene oxide, Benzaldehyde |

This table highlights the catalytic activity of MOFs in reactions involving styrene, indicating their potential for catalyzing the synthesis of this compound and its derivatives.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and controllable alternative to conventional chemical synthesis. These techniques can often be performed under mild conditions of temperature and pressure, reducing energy consumption and improving safety. electrochemsci.orgaiche.orgresearchgate.netntnu.no

Mediator-Assisted Electrochemical Hydrogenation

While the primary focus of this article is on the synthesis of this compound, the principles of mediator-assisted electrochemical processes can be understood through the reverse reaction: the hydrogenation of α-MS to cumene. This process is of significant industrial relevance as α-MS is often an undesired byproduct in the production of phenol from cumene, and its hydrogenation back to cumene allows for recycling of the feedstock. electrochemsci.orgaiche.orgresearchgate.netntnu.no

In a typical mediator-assisted electrochemical hydrogenation of α-MS, a mediator molecule is electrochemically reduced at the cathode to an active form. This activated mediator then chemically transfers hydrogen to the α-MS in the presence of a catalyst, such as palladium on alumina (Pd/γ-Al₂O₃), to produce cumene. The oxidized mediator is then regenerated at the cathode, completing the catalytic cycle. electrochemsci.orgaiche.orgresearchgate.netntnu.no

One studied system employs the formate (B1220265)/bicarbonate redox couple as a mediator. electrochemsci.org In this process, bicarbonate is reduced at the cathode to formate. The formate ion then acts as a hydrogen donor in the catalytic transfer hydrogenation of α-MS to cumene. This approach avoids the direct use of high-pressure hydrogen gas, which is a significant safety hazard. electrochemsci.orgaiche.orgresearchgate.netntnu.no

The efficiency of this process is influenced by several parameters, including the applied potential, current density, mediator concentration, pH, and temperature. electrochemsci.org Research has demonstrated that complete conversion of α-MS to cumene can be achieved under optimized conditions. For example, at a mediator concentration of 0.5 M and an applied potential of -1.3 V vs. SCE at 60°C, complete hydrogenation was observed. aiche.orgresearchgate.net

Table 3: Parameters and Results for Mediator-Assisted Electrochemical Hydrogenation of α-MS to Cumene

| Parameter | Value | Reference |

| Mediator System | Formate/Bicarbonate | electrochemsci.org |

| Catalyst | Palladium on γ-Alumina | electrochemsci.org |

| Applied Potential | -1.3 V vs. SCE | aiche.orgresearchgate.net |

| Temperature | 60 °C | electrochemsci.orgaiche.orgresearchgate.net |

| Mediator Concentration | 0.5 M | aiche.orgresearchgate.net |

| Conversion | Up to 100% | aiche.orgresearchgate.net |

This table summarizes the conditions and outcomes of the electrochemical hydrogenation of this compound, illustrating the principles of mediator-assisted electrochemical synthesis.

Non-Catalytic Synthesis Methods

Thermal Processes

Thermal processes, such as pyrolysis and thermal decomposition, represent non-catalytic routes for the synthesis of this compound. These methods typically involve subjecting a precursor molecule to high temperatures, leading to bond cleavage and rearrangement to form the desired product.

A primary thermal route to α-MS is the dehydrogenation of cumene. This reaction is highly endothermic and is typically carried out at elevated temperatures, often in the presence of a catalyst to improve selectivity and yield. However, thermal, non-catalytic dehydrogenation can also occur. Another significant thermal pathway is the decomposition of cumene hydroperoxide (CHP). environmentalgenome.org In the industrial production of phenol and acetone (the Hock process), α-MS is a known byproduct formed from the decomposition of CHP and the subsequent dehydration of cumyl alcohol. environmentalgenome.org

The thermal decomposition of CHP is a complex process that can yield a variety of products, including acetone, phenol, and α-MS. researchgate.net The distribution of these products is highly dependent on the reaction temperature and the concentration of CHP. Studies on the kinetics of CHP thermal decomposition have shown that at temperatures around 130-150°C, α-MS is a detectable product. researchgate.net

Table 4: Products of Thermal Decomposition of Cumene Hydroperoxide

| Temperature (°C) | Major Products | Minor Products | Reference |

| 130-150 | Acetone, Phenol | This compound, Acetophenone (B1666503) | researchgate.net |

This table shows the products identified from the thermal decomposition of cumene hydroperoxide at elevated temperatures.

Photochemical Transformations

Photochemical methods utilize light energy to initiate chemical reactions. These transformations can often proceed under mild conditions and can lead to unique reactivity and selectivity compared to thermal methods. While the direct synthesis of this compound via photochemical routes from simple precursors is not extensively documented in the provided search results, photochemical transformations of α-MS to produce its derivatives are well-studied.

One example is the free radical photo-polymerization of α-MS to produce poly(α-methylstyrene). epo.org In this process, a photoinitiator absorbs light and generates free radicals, which then initiate the polymerization of the α-MS monomer. The microstructure and tacticity of the resulting polymer can be influenced by the reaction conditions, including the temperature and solvent. epo.org

Another area of research involves the photochemical functionalization of the double bond in α-MS to create various derivatives. These reactions often proceed via photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of reactive intermediates that can add across the double bond of α-MS.

Table 5: Examples of Photochemical Transformations Involving this compound

| Reaction Type | Substrate(s) | Product Type | Key Features | Reference |

| Photo-polymerization | This compound | Poly(this compound) | Free radical mechanism, control over polymer microstructure | epo.org |

This table provides an example of a photochemical process utilizing this compound as a starting material to produce a polymeric derivative.

Visible-Light-Mediated Cycloaddition Reactions

Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for complex reactions. In the context of styrenes, it enables formal [4+2] cycloaddition reactions, which are otherwise challenging. This method provides direct access to polysubstituted tetralin scaffolds from readily available styrene precursors. nih.govpkusz.edu.cn The reaction can be catalyzed by acridinium (B8443388) salts under irradiation from blue LED light. pkusz.edu.cn

A key innovation in this area is the use of a disulfide cocatalyst to steer the chemoselectivity of the styrene/styrene cycloaddition from a [2+2] to a [4+2] pathway. pkusz.edu.cn This approach exhibits remarkable chemo-, regio-, and stereoselectivity. nih.govpkusz.edu.cn The mechanism is proposed to be a polar radical crossover cycloaddition (PRCC), which involves a hydrogen atom transfer (HAT) cocatalyst. researchgate.net This methodology has been successfully applied to the reaction between different styrenes, including α-methylstyrene, to produce structurally diverse cycloaddition products. pkusz.edu.cn

Synthesis of α-Methylstyrene Derivatives

The derivatization of α-methylstyrene leads to a variety of compounds with significant applications, particularly in polymer sciences. nih.govacs.org The following sections detail modern synthetic routes to several classes of these derivatives.

A significant advancement in the synthesis of α-alkyl styrene derivatives is a one-pot, transition-metal-free method that uses readily available natural products like estragole (B85927) and safrole as starting materials. nih.govacs.org This regioselective method produces a rearranged adduct and demonstrates a broad scope for nucleophiles, including carbon, nitrogen, oxygen, and sulfur, tolerating even sterically hindered ones. nih.govacs.org

The general procedure involves the initial bromination of the starting material (e.g., estragole) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C. nih.govacs.org After removing the solvent, dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a nucleophile, and a base such as potassium tert-butoxide (KOtBu) are added. nih.govacs.org The use of NaI has been shown to improve yields across various reactions. acs.org This straightforward, two-step protocol has been used to generate numerous novel α-alkyl styrenes. acs.org

Traditional methods for synthesizing α-alkyl styrenes include the Wittig reaction for converting aryl ketones to terminal alkenes and copper-mediated oxidative coupling of α-methylstyrenes with tertiary alkyl radicals. nih.gov However, these methods can have limitations regarding substrate scope or require the prior synthesis of α-methylstyrene. nih.gov

Table 1: Synthesis of Nitrogen-Containing α-Alkyl Styrenes from Estragole nih.govacs.org

| Entry | Nucleophile (Amine) | Product | Yield (%) |

| 1 | Aniline | 3c | 75 |

| 2 | 4-Methylaniline | 3d | 72 |

| 3 | 4-Methoxyaniline | 3e | 80 |

| 4 | 4-Fluoroaniline | 3f | 65 |